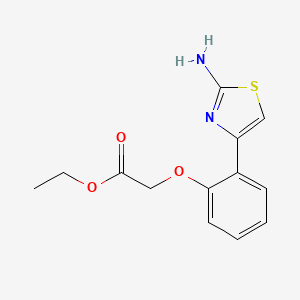
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate is an organic compound that features a thiazole ring, an aromatic phenoxy group, and an ethyl ester functional group
Wirkmechanismus
Target of Action
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate is a compound that has been found to have potent inhibitory effects on cyclin-dependent kinase 5 . This kinase plays a crucial role in the regulation of the cell cycle, and its inhibition can have significant effects on cellular function.
Mode of Action
The compound interacts with its target, cyclin-dependent kinase 5, by binding to the active site of the enzyme. This binding inhibits the kinase’s activity, preventing it from phosphorylating its substrates and thus disrupting the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of cyclin-dependent kinase 5 affects multiple biochemical pathways. Most notably, it disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and potentially induce apoptosis . Additionally, cyclin-dependent kinase 5 is involved in various neurodegenerative disorders, so its inhibition could have therapeutic effects in these conditions .
Pharmacokinetics
Its molecular weight (27833) and structure suggest that it may have good bioavailability
Result of Action
The inhibition of cyclin-dependent kinase 5 by this compound can lead to a variety of cellular effects. These include cell cycle arrest, induction of apoptosis, and potential therapeutic effects in neurodegenerative disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules in the environment can influence the compound’s interaction with its target .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Phenol Derivative: The thiazole derivative is then coupled with a phenol derivative through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-aminothiazole-4-acetate: This compound lacks the phenoxy group, which may result in different biological activity and chemical reactivity.
2-Amino-4-thiazoleacetic acid: This compound has a carboxylic acid group instead of an ethyl ester, affecting its solubility and reactivity.
The presence of the phenoxy group in this compound makes it unique, potentially enhancing its biological activity and making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-17-12(16)7-18-11-6-4-3-5-9(11)10-8-19-13(14)15-10/h3-6,8H,2,7H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWKYYYTCUMITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



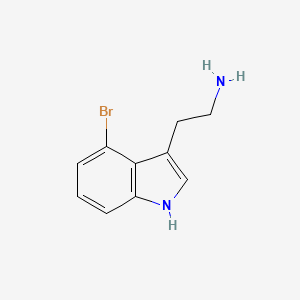
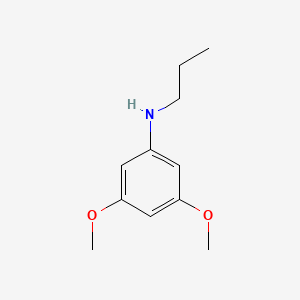


![N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B3080061.png)
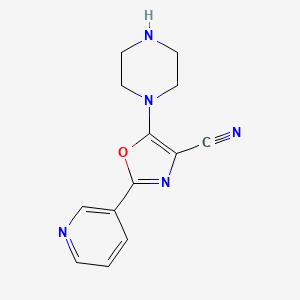

![Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3080079.png)

![N-[(4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B3080086.png)
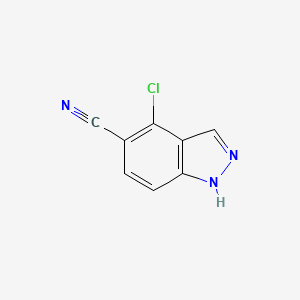
![5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3080099.png)
![4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3080108.png)
